2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound characterized by its unique structure, which includes a brominated aromatic ring and a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) for bromination at the benzylic position, followed by a nucleophilic substitution reaction to introduce the hexafluoropropanol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced state.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its brominated aromatic ring and hexafluoropropanol group. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylphenylmethanol: Similar structure but lacks the hexafluoropropanol group.
5-Bromo-2-methylphenol: Contains a brominated aromatic ring but differs in the functional groups attached.
Properties
CAS No. |
71401-76-8 |
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Molecular Formula |
C10H7BrF6O |
Molecular Weight |
337.06 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7BrF6O/c1-5-2-3-7(11)6(4-5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
InChI Key |
XTRBSPVVAAOFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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